molecular formula C17H23FN2O3S B7714247 (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone

(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone

Cat. No. B7714247
M. Wt: 354.4 g/mol
InChI Key: CNQNAEQPTAGWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and receptors in the body, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone has anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects and may help to reduce the risk of neurodegenerative diseases. Additionally, it has been studied for its potential as a therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for research involving (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone. One possible direction is further exploration of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of its potential as a treatment for cancer. Additionally, more research could be done to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone involves the reaction of 4-fluorobenzene sulfonamide with piperidine in the presence of a base. The resulting intermediate is then reacted with 3-piperidinyl propionyl chloride to obtain the final product.

Scientific Research Applications

(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)(piperidin-1-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as a therapeutic agent for cancer.

properties

IUPAC Name

[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-4-5-14(13-20)17(21)19-10-2-1-3-11-19/h6-9,14H,1-5,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQNAEQPTAGWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}(piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.